molecular formula C8H4FIN2O B14893677 8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde

8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No.: B14893677
M. Wt: 290.03 g/mol
InChI Key: XQOBKPIGDLORSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Photocatalysis is also a popular method for facilitating these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling can lead to the formation of various imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4FIN2O

Molecular Weight

290.03 g/mol

IUPAC Name

8-fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H4FIN2O/c9-7-5(4-13)1-2-12-6(10)3-11-8(7)12/h1-4H

InChI Key

XQOBKPIGDLORSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1C=O)F)I

Origin of Product

United States

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